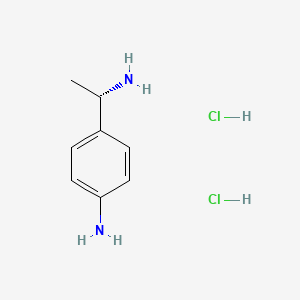

(S)-4-(1-Aminoethyl)aniline dihydrochloride

Description

(S)-4-(1-Aminoethyl)aniline dihydrochloride is a chiral primary amine compound with significant applications in various fields of science and industry. It is characterized by its molecular formula C8H14Cl2N2 and a molecular weight of 209.12 g/mol . This compound is particularly notable for its enantiomeric purity, which makes it valuable in asymmetric synthesis and catalysis.

Properties

IUPAC Name |

4-[(1S)-1-aminoethyl]aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-6(9)7-2-4-8(10)5-3-7;;/h2-6H,9-10H2,1H3;2*1H/t6-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTZGSNSUNOPNF-ILKKLZGPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(1-Aminoethyl)aniline dihydrochloride typically involves the catalytic asymmetric synthesis of α-chiral primary amines. One of the state-of-the-art methods includes the use of biomimetic chemocatalysis inspired by enzymatic transaminations . This method is appealing due to its straightforward approach and efficiency in producing enantiopure primary amines.

Industrial Production Methods: Industrial production of this compound often involves multi-step processes that ensure high yield and purity. These processes may include the use of pre-prepared or in situ formed NH imines, followed by catalytic transformations to achieve the desired chiral amine .

Chemical Reactions Analysis

Types of Reactions: (S)-4-(1-Aminoethyl)aniline dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amine group into corresponding oxides.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H12Cl2N2

- Molecular Weight : 209.12 g/mol

- Chirality : The compound has a chiral center, which contributes to its distinct biological activities compared to its enantiomer.

Pharmaceutical Applications

-

Neuropharmacology :

- (S)-4-(1-Aminoethyl)aniline dihydrochloride has been studied for its potential role as a modulator of neurotransmitter systems. Research indicates that it may influence the release and activity of neurotransmitters, making it a candidate for further investigation in treating neurological disorders.

-

Synthesis of Therapeutics :

- The compound serves as a building block in the synthesis of various pharmaceuticals. Its structural features allow it to be integrated into more complex molecules that exhibit therapeutic properties.

-

Potential Antidepressant Effects :

- Preliminary studies suggest that the compound may have antidepressant-like effects due to its interaction with serotonin receptors, which warrants further exploration in clinical settings.

Biochemical Research Applications

-

Enzyme Interaction Studies :

- This compound has been used in studies examining its binding affinities to various enzymes, particularly those involved in neurotransmitter metabolism. Understanding these interactions can provide insights into its pharmacological profile.

-

Cellular Mechanisms :

- The compound is investigated for its effects on cellular signaling pathways and gene expression related to neurotransmitter release and synaptic transmission. This research is crucial for elucidating the underlying mechanisms of action that may lead to therapeutic applications.

Case Study 1: Neurotransmitter Modulation

A study focused on the effects of this compound on serotonin release demonstrated its potential as a modulator in serotonergic pathways. Experimental results indicated significant changes in serotonin levels upon administration, suggesting implications for mood regulation therapies.

Case Study 2: Enzyme Binding Affinity

Research evaluating the binding affinity of this compound to acetylcholinesterase revealed competitive inhibition characteristics. This finding supports its potential use in developing treatments for conditions like Alzheimer's disease, where acetylcholine modulation is critical.

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminoethyl)aniline dihydrochloride involves its interaction with molecular targets through its amine group. This interaction can lead to various biochemical pathways, depending on the specific application. For instance, in catalysis, the compound acts as a chiral ligand, facilitating asymmetric transformations .

Comparison with Similar Compounds

- (S)-3-(1-Aminoethyl)aniline hydrochloride

- (S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride

- 2-(1-Aminoethyl)aniline dihydrochloride

Comparison: (S)-4-(1-Aminoethyl)aniline dihydrochloride is unique due to its specific chiral configuration and the position of the aminoethyl group on the aromatic ring. This configuration provides distinct reactivity and selectivity in chemical reactions, making it particularly valuable in asymmetric synthesis compared to its analogs .

Biological Activity

(S)-4-(1-Aminoethyl)aniline dihydrochloride is a chiral compound with significant biological activity. Its unique structure allows it to interact with various biological systems, making it a subject of interest in pharmacology and biochemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

- Molecular Formula : C8H14Cl2N2

- Molecular Weight : 209.12 g/mol

- Synonyms : this compound, (S)-4-amino-α-methylbenzylamine dihydrochloride

The compound features an aminoethyl side chain attached to an aniline ring, contributing to its biological properties. Its chirality may lead to differing effects compared to its enantiomer, (R)-4-(1-Aminoethyl)aniline dihydrochloride.

Neuropharmacological Effects

Research indicates that this compound can modulate neurotransmitter systems, particularly influencing the release and activity of neurotransmitters such as acetylcholine and serotonin. This modulation suggests potential applications in treating neurological disorders.

- Mechanism of Action : The compound interacts with neurotransmitter receptors and enzymes like acetylcholinesterase, inhibiting their activity and altering neurotransmitter levels in the synaptic cleft .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Case Studies and Experimental Data

-

Neuropharmacology Study :

- Objective : To assess the effect of this compound on neurotransmitter release.

- Methodology : In vitro assays measuring acetylcholine levels in neuronal cultures.

- Results : The compound significantly increased acetylcholine release, suggesting its role as a cholinergic modulator.

- : Potential therapeutic use in Alzheimer's disease treatment due to enhanced cholinergic signaling.

-

Antimicrobial Efficacy Study :

- Objective : Evaluate the antimicrobial activity against specific bacterial strains.

- Methodology : Disk diffusion method to test against Staphylococcus aureus and Escherichia coli.

- Results : Zones of inhibition measured at 15 mm for S. aureus and 12 mm for E. coli at a concentration of 100 µg/mL.

- : Promising candidate for developing new antimicrobial agents.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (R)-4-(1-Aminoethyl)aniline dihydrochloride | C8H14Cl2N2 | Enantiomer with potentially different biological activity |

| 4-(Aminomethyl)aniline | C8H10N2 | Lacks chiral center; different pharmacological profile |

| 2-Amino-5-methylphenol | C7H9N | Different functional groups affecting solubility and reactivity |

This table illustrates how variations in structure influence the chemical behavior and biological activity of related compounds.

Q & A

Basic: What are the established synthetic routes for (S)-4-(1-Aminoethyl)aniline dihydrochloride?

Answer:

The synthesis typically involves a multi-step process:

Nucleophilic substitution : React 4-chloronitrobenzene with a chiral amine (e.g., (S)-1-phenylethylamine) in a polar solvent (e.g., DMF) using a base like K₂CO₃ to form the nitro intermediate .

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or NaBH₄/CuCl₂ .

Salt formation : Treat the free base with HCl in ethanol to precipitate the dihydrochloride salt.

Characterization : Confirm structure via -NMR (e.g., chiral center verification), mass spectrometry (exact mass), and elemental analysis (Cl⁻ content).

Basic: How do environmental factors (pH, temperature) influence the stability of this compound?

Answer:

- pH : The compound is stable in acidic conditions (pH 2–4) but degrades in alkaline environments due to deprotonation of the amine groups. Use buffered solutions for biological assays .

- Temperature : Store at –20°C for long-term stability. Avoid repeated freeze-thaw cycles, which may cause aggregation. Thermal degradation studies (TGA/DSC) show decomposition above 150°C .

Advanced: How can researchers optimize reaction conditions to minimize enantiomeric impurities during synthesis?

Answer:

- Chiral resolution : Use chiral auxiliaries (e.g., (S)-BINOL) or enantioselective catalysts (e.g., Ru-BINAP) to enhance stereochemical control .

- Purification : Employ chiral HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase to separate enantiomers. Monitor optical rotation ([α]D²⁵) to confirm purity .

- Kinetic analysis : Perform reaction profiling via inline FTIR or NMR to identify side reactions (e.g., racemization) and adjust reaction time/temperature .

Advanced: What methodologies are recommended to analyze discrepancies in spectral data (e.g., NMR shifts) for this compound?

Answer:

- Comparative analysis : Cross-reference with published data for structural analogs (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) to identify expected shifts. For example, the aromatic protons in the aniline ring typically resonate at δ 6.8–7.2 ppm .

- Computational validation : Use DFT calculations (e.g., Gaussian software) to simulate -NMR spectra and validate experimental shifts .

- Isotopic labeling : Synthesize deuterated analogs (e.g., -labeled ethyl group) to resolve overlapping peaks in complex spectra .

Basic: Which biochemical pathways or receptors are associated with this compound?

Answer:

Based on structural analogs (e.g., Y-27632), the compound may interact with:

- Rho-associated kinases (ROCK) : Modulate cytoskeletal dynamics in cell migration assays .

- GPCRs : Screen for activity via cAMP accumulation or calcium flux assays in HEK293 cells transfected with receptor libraries .

Method : Use competitive binding assays (e.g., -ligand displacement) or siRNA knockdown to validate target engagement.

Advanced: How to design experiments assessing the compound’s enantiomer-specific effects in cellular models?

Answer:

Enantiomer comparison : Synthesize both (S)- and (R)-isomers and compare IC₅₀ values in dose-response assays (e.g., inhibition of ROCK-mediated phosphorylation) .

Chiral chromatography : Verify enantiomeric purity before assays to exclude confounding effects.

Molecular docking : Perform in silico modeling (e.g., AutoDock Vina) to predict binding affinity differences between enantiomers at target sites .

Basic: What analytical techniques are critical for confirming enantiomeric purity?

Answer:

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralcel OD-H) and UV detection at 254 nm .

- Polarimetry : Measure specific rotation ([α]D²⁵) and compare with literature values for the (S)-enantiomer.

- X-ray crystallography : Resolve crystal structures to confirm absolute configuration, especially for novel derivatives .

Advanced: How to address solubility challenges in aqueous-based assays?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity .

- pH adjustment : Prepare stock solutions in 0.1 M HCl (pH ~2) and dilute into assay buffers.

- Surfactants : Add Tween-20 (0.01%) to prevent aggregation in cell culture media .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood to avoid inhalation .

- Spill management : Neutralize with NaHCO₃ and absorb with vermiculite. Dispose as hazardous waste per EPA guidelines .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation .

Advanced: How to validate the compound’s role in modulating specific signaling pathways (e.g., MAPK/ERK)?

Answer:

- Western blotting : Measure phosphorylation levels of ERK1/2 in treated vs. untreated cells (e.g., HeLa or MCF-7 lines) .

- Knockout models : Use CRISPR-Cas9 to delete target kinases and assess rescue effects with the compound.

- Pathway inhibitors : Combine with U0126 (MEK inhibitor) to confirm pathway specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.